Buloxibutid

AT2R Agonist Receptor Selectivity Cardiovascular Pharmacology

Buloxibutid is the gold-standard, orally bioavailable AT2R agonist with >25,000-fold selectivity over AT1R. It directly activates the protective arm of the renin-angiotensin system, making it indispensable for studying fibrosis, inflammation, and tissue protection in pulmonary and cardiovascular disease models. This first-in-class tool compound enables chronic in vivo dosing paradigms not feasible with peptide agonists.

Molecular Formula C23H29N3O4S2
Molecular Weight 475.6 g/mol
CAS No. 477775-14-7
Cat. No. B1667663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBuloxibutid
CAS477775-14-7
SynonymsAT2 Agonist C21;  C21;  C-21;  C 21;  M24;  M-24;  M 24; 
Molecular FormulaC23H29N3O4S2
Molecular Weight475.6 g/mol
Structural Identifiers
SMILESCCCCOC(=O)NS(=O)(=O)C1=C(C=C(S1)CC(C)C)C2=CC=C(C=C2)CN3C=CN=C3
InChIInChI=1S/C23H29N3O4S2/c1-4-5-12-30-23(27)25-32(28,29)22-21(14-20(31-22)13-17(2)3)19-8-6-18(7-9-19)15-26-11-10-24-16-26/h6-11,14,16-17H,4-5,12-13,15H2,1-3H3,(H,25,27)
InChIKeyXTEOJPUYZWEXFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Buloxibutid (CAS 477775-14-7): A Selective, First-in-Class AT2 Receptor Agonist for Research and Clinical Applications


Buloxibutid, also known as C21 or AT2R Agonist C21, is a first-in-class, orally bioavailable, small-molecule, selective agonist of the angiotensin II type 2 receptor (AT2R) [1]. It represents a novel approach to targeting the protective arm of the renin-angiotensin system, distinct from classic angiotensin-converting enzyme (ACE) inhibitors and angiotensin II type 1 receptor blockers (ARBs). Its high potency and selectivity for the AT2R over the AT1R are its defining characteristics [2], and it is currently in clinical development for fibrotic and cardiovascular diseases, most notably for Idiopathic Pulmonary Fibrosis (IPF) [3].

Why In-Class RAS Modulation Fails to Replicate Buloxibutid's Unique AT2R Agonist Profile


The renin-angiotensin system (RAS) is a complex cascade, and its modulation is not unidirectional. Current standard-of-care agents like ACE inhibitors (e.g., lisinopril) and ARBs (e.g., losartan, valsartan) function by inhibiting the synthesis of Angiotensin II (Ang II) or by blocking its actions at the AT1 receptor (AT1R), respectively [1]. While these are effective for hypertension and heart failure, they leave the AT2R, which is known to mediate tissue-protective, anti-fibrotic, and anti-inflammatory effects, unstimulated or indirectly stimulated by elevated Ang II levels. Buloxibutid is fundamentally different: it is a selective agonist that directly activates the AT2R without engaging the AT1R [2]. Therefore, its pharmacological effects are distinct from ARBs or ACE inhibitors, which primarily antagonize the AT1R axis. Furthermore, as a non-peptide, orally bioavailable small molecule, it offers significant advantages over peptide-based AT2R agonists (e.g., CGP42112A), which lack oral bioavailability and are limited to research tools, making buloxibutid the only practical AT2R agonist for both advanced preclinical and clinical development [3].

Buloxibutid Quantitative Evidence: Selectivity, Anti-Fibrotic Potency, and Clinical Efficacy Data vs. Comparators


Unmatched Receptor Selectivity: Buloxibutid vs. Losartan and Irbesartan

Buloxibutid exhibits unparalleled selectivity for the AT2 receptor (Ki = 0.4 nM) over the AT1 receptor (Ki > 10,000 nM), a feature not shared by ARBs. Losartan is a selective AT1R antagonist (IC50 = 19 nM) with no agonistic activity at the AT2R. Irbesartan is an AT1R antagonist with an affinity for AT1R over AT2R of >8500-fold. Buloxibutid's >25,000-fold selectivity (Ki ratio) for AT2R over AT1R is a defining differential characteristic, enabling targeted activation of the protective AT2R pathway without affecting the vasoconstrictive AT1R pathway [1][2][3].

AT2R Agonist Receptor Selectivity Cardiovascular Pharmacology

Direct Anti-Fibrotic Efficacy: Buloxibutid vs. Nintedanib on PRO-C3 Fibrosis Biomarker

In a direct head-to-head comparison using the Scar-in-a-Jar primary human lung fibroblast assay, buloxibutid demonstrated potent, dose-dependent inhibition of PRO-C3, a key biomarker of fibrotic progression. This inhibition was observed at clinically relevant systemic concentrations. In stark contrast, clinically relevant concentrations of the standard-of-care IPF drug nintedanib did not inhibit PRO-C3 [1].

Idiopathic Pulmonary Fibrosis Anti-Fibrotic Biomarker Inhibition

Improvement in Lung Function: Buloxibutid's FVC Increase vs. Expected Decline in IPF

In the Phase 2a AIR clinical trial (NCT04533022) for IPF, patients treated with 100 mg oral buloxibutid twice daily exhibited a mean increase in forced vital capacity (FVC) of 216 mL from baseline over 36 weeks. This outcome compares favorably against the expected natural history of untreated IPF patients, who typically experience a mean FVC decline of approximately 180 mL over the same period. This represents a nearly 400 mL difference in lung function change between the treated cohort and the expected disease course [1].

Idiopathic Pulmonary Fibrosis Forced Vital Capacity Clinical Trial

Vasodilatory Effect in Humans: Buloxibutid Dose-Response vs. Sodium Nitroprusside

In a Phase I pharmacodynamic study (NCT05277922) using intra-arterial infusion and venous occlusion plethysmography in healthy volunteers, buloxibutid demonstrated a clear, dose-dependent increase in forearm blood flow (FBF). Doses ranging from 3 to 200 μg/min produced FBF increases from 17.2% up to 60.5% above baseline. The maximum vasodilatory response to buloxibutid (60.5%) was compared to the positive control, sodium nitroprusside (SNP), an endothelium-independent vasodilator, which increased FBF by 230-320% [1].

Endothelial Dysfunction Vasodilation Pharmacodynamics

Preclinical Anti-Fibrotic Effect: Buloxibutid's Attenuation of Lung Fibrosis vs. Vehicle Control in Bleomycin Model

In a rat model of bleomycin-induced lung fibrosis, treatment with buloxibutid (Compound 21) at a dose of 0.03 mg/kg/day (i.p.) significantly attenuated the progression of lung fibrosis. Compared to the vehicle control group, C21 treatment resulted in reduced lung collagen deposition, decreased infiltration of macrophages, and normalized cardiac function. This demonstrates a clear disease-modifying effect in a well-established preclinical model of IPF [1].

Pulmonary Fibrosis Bleomycin Model Preclinical Pharmacology

Recommended Research and Industrial Applications for Buloxibutid Based on Proven Differentiators


In Vitro Pharmacology: Dissecting AT2R-Selective Signaling Pathways

Given its >25,000-fold selectivity for AT2R over AT1R [1], buloxibutid is the gold-standard research tool for selectively activating the AT2R without confounding AT1R activation or blockade. This makes it indispensable for academic and industry researchers investigating the role of AT2R in tissue protection, inflammation, and fibrosis. Use buloxibutid to study downstream signaling (e.g., p42/p44 MAPK activation), gene expression changes, and functional responses in AT2R-expressing cell lines or primary cells, such as lung fibroblasts or endothelial cells.

In Vivo Preclinical Models: Evaluating AT2R-Mediated Anti-Fibrotic and Cardiopulmonary Protection

Buloxibutid's demonstrated ability to attenuate lung fibrosis and improve cardiac function in bleomycin-induced rodent models [1] establishes it as a critical tool for in vivo pharmacology. Researchers can utilize this oral, small-molecule agonist to explore the therapeutic potential of AT2R stimulation in models of pulmonary fibrosis, pulmonary hypertension, heart failure, and other fibrotic or vascular diseases. Its oral bioavailability allows for chronic dosing paradigms that are not feasible with peptide agonists.

Clinical Development and Translational Research in Fibrotic Lung Disease

The clinical data demonstrating an improvement in FVC in IPF patients [1] and the unique inhibition of the PRO-C3 fibrosis biomarker [2] position buloxibutid as a potential first-in-class disease-modifying therapy. For pharmaceutical companies and clinical research organizations (CROs), buloxibutid is a compelling candidate for further development in IPF and progressive fibrosing interstitial lung diseases (ILDs). Its differentiated mechanism offers a potential for combination therapies with existing antifibrotics or as a monotherapy for patients intolerant to current standard-of-care.

Drug Discovery & Chemical Biology: Scaffold for Next-Generation AT2R Modulators

As the first drug-like selective nonpeptide AT2R agonist, buloxibutid serves as a valuable starting point for medicinal chemistry and drug discovery programs. Its established structure-activity relationship (SAR) [1] provides a blueprint for designing novel AT2R agonists with potentially improved pharmacokinetic or pharmacodynamic properties. Researchers can use buloxibutid as a reference compound to screen for new AT2R ligands and to benchmark their activity and selectivity in biochemical and cell-based assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Buloxibutid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.